molecular formula C8H12ClN3 B1525340 N-(Tert-butyl)-6-chloro-2-pyrazinamine CAS No. 860301-21-9

N-(Tert-butyl)-6-chloro-2-pyrazinamine

Cat. No. B1525340
M. Wt: 185.65 g/mol
InChI Key: WWHVPSOLTACOMB-UHFFFAOYSA-N
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Description

“N-(Tert-butyl)-6-chloro-2-pyrazinamine” is a pyrazinamine derivative. Pyrazinamide is an important drug used in the treatment of tuberculosis . The “N-(Tert-butyl)” part suggests that a tert-butyl group is attached to the nitrogen atom of the pyrazinamine. The “6-chloro” indicates that a chlorine atom is attached to the 6th carbon of the pyrazinamine ring.


Chemical Reactions Analysis

The chemical reactions of “N-(Tert-butyl)-6-chloro-2-pyrazinamine” would likely be similar to those of other pyrazinamide derivatives. For example, pyrazinamide is a prodrug that is converted into the active compound pyrazinoic acid in the body .

Scientific Research Applications

Antimycobacterial and Antifungal Applications

A study highlighted the synthesis of pyrazinamide analogues, including derivatives of N-(Tert-butyl)-6-chloro-2-pyrazinamine, to explore their antimycobacterial and antifungal effects. Notably, these compounds showed significant activity against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes. The relationship between the chemical structure of these compounds and their biological activity was discussed, emphasizing the importance of lipophilicity and structure-activity relationships (Doležal et al., 2010).

Photosynthesis-Inhibiting Activity

Another research avenue for N-(Tert-butyl)-6-chloro-2-pyrazinamine derivatives is their ability to inhibit photosynthetic electron transport (PET). This function has implications for developing herbicides and understanding the interaction between chemicals and photosynthesis at a molecular level. The study by Doležal et al. (2006) found that certain derivatives effectively inhibited oxygen evolution rate in spinach chloroplasts, highlighting their potential as bioactive compounds in agriculture and plant biology research (Doležal et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to N-(Tert-butyl)-6-chloro-2-pyrazinamine, such as 1,2,4-oxadiazoles and trifluoromethylpyridines, have been explored for their potential medical applications, including antitumor activity. These studies not only contribute to the chemical synthesis field but also offer insights into designing molecules with specific biological activities (Maftei et al., 2016).

properties

IUPAC Name

N-tert-butyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHVPSOLTACOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butyl)-6-chloro-2-pyrazinamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of tert-butylamine (14.9 g, 20 mmol), 2,6-dichloropyrazine (6.0 g, 40 mmol), Hünig's base (10 mL) and ethoxyethanol (6 mL) was heated at 130° C. in a sealed tube for 18 hours. The solvent was removed in vacuo and the residue taken up in CH2Cl2 (100 mL) and filtered. The filtrate was washed with H2O (2×20 mL), brine (20 mL) and dried (Na2SO4). Chromatography eluting with CH2Cl2 separated the product as a white solid (5.4 g, 72%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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